m-Nisoldipine is a dihydropyridine calcium channel blocker primarily utilized in the treatment of hypertension and chronic angina pectoris. Its chemical name is 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and it is recognized by the CAS number 113578-26-0. This compound is a derivative of nisoldipine, which is known for its efficacy in lowering blood pressure by inhibiting calcium influx into vascular smooth muscle and cardiac cells.
The synthesis of m-Nisoldipine can be achieved through several methods, with the solvent evaporation technique being a common approach. This method involves dissolving the drug in a suitable solvent, followed by evaporation to obtain an amorphous solid dispersion. Other synthesis routes include:
The molecular formula of m-Nisoldipine is C20H24N2O6, indicating it consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms. The structural representation includes a dihydropyridine core with substituents that enhance its pharmacological activity.
These identifiers provide insights into its chemical structure and potential reactivity.
m-Nisoldipine participates in various chemical reactions including oxidation, reduction, and substitution reactions. The compound is primarily metabolized in the liver by cytochrome P450 enzymes such as CYP2C19 and CYP3A4. This metabolic pathway plays a crucial role in determining its pharmacokinetics and therapeutic efficacy.
Additionally, methods have been developed to analyze m-Nisoldipine's stability under different conditions using techniques like high-performance liquid chromatography (HPLC). These analyses help in understanding how m-Nisoldipine degrades or interacts with other compounds in pharmaceutical formulations .
The mechanism of action of m-Nisoldipine as a calcium channel blocker involves the selective inhibition of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By blocking these channels, m-Nisoldipine reduces intracellular calcium concentrations, leading to:
This mechanism is fundamental to its therapeutic applications in managing hypertension and angina pectoris .
m-Nisoldipine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .
m-Nisoldipine has numerous applications in scientific research:
m-Nisoldipine (3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is synthesized primarily via the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving a substituted benzaldehyde, alkyl acetoacetate, and ammonia equivalents. Key derivatives are generated through strategic modifications at three sites: (i) ester groups (positions 3 and 5), (ii) alkyl substituents (positions 2 and 6), and (iii) the phenyl ring nitro group position. The meta-nitro substitution (3-nitrophenyl) distinguishes m-nisoldipine from the ortho-substituted nisoldipine, significantly enhancing photostability due to reduced intramolecular strain [9].
Core Methodologies:1. Classical Hantzsch Condensation:- Reacting 3-nitrobenzaldehyde with methyl acetoacetate and isobutyl 3-aminocrotonate in refluxing ethanol yields racemic m-nisoldipine. This route suffers from moderate yields (45–60%) due to competing side reactions and requires extensive purification [9].2. Microwave-Assisted Synthesis:- Significantly reduces reaction time (from hours to minutes) and improves yield (up to 85%) by enhancing reaction kinetics. For example, solvent-free irradiation of 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate at 120°C produces the dihydropyridine core efficiently [9].3. Solid-Phase Catalysis:- Zeolites or silica-supported catalysts (e.g., SiO₂-Al₂O₃) under mild conditions (60–80°C) minimize hydrolysis byproducts and achieve yields >80% [6].
Table 1: Synthetic Methods for m-Nisoldipine Derivatives
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Classical Hantzsch | Ethanol, reflux, 8–12 h | 45–60 | Low-cost reagents |
Microwave-Assisted | Solvent-free, 120°C, 15 min | 75–85 | Rapid, high yield |
Solid-Phase Catalysis | Toluene, 80°C, 3 h | 80–88 | Easy catalyst recovery, minimal waste |
Derivative optimization focuses on ester group modifications. Replacing methyl/isobutyl esters with cyclic esters (e.g., pyrrolidinyl) enhances membrane permeability, while bulky tert-butyl esters improve metabolic stability by impeding esterase hydrolysis. Nitro group reduction to amino derivatives alters electron distribution, diminishing calcium channel affinity but introducing potential for novel biological activities [6] [9].
m-Nisoldipine possesses a chiral center at carbon 4 of the dihydropyridine ring, generating two enantiomers: (+)-(S)-m-nisoldipine and (−)-(R)-m-nisoldipine. The (+)-(S)-enantiomer exhibits superior metabolic stability and target selectivity, necessitating precise stereoselective synthesis and resolution methods [4] [9].
Key Strategies:1. Chiral Auxiliary-Mediated Synthesis:- (R)- or (S)-1-Phenylethylamine derivatives direct asymmetric cyclization, yielding enantiomerically enriched products (ee >90%). Subsequent auxiliary removal affords pure (+)-(S) or (−)-(R) forms [9].2. Enzymatic Kinetic Resolution:- Lipases (e.g., Candida antarctica) selectively hydrolyze the ester group of the undesired (−)-(R)-enantiomer in racemic mixtures. This achieves ≥98% ee for (+)-(S)-m-nisoldipine with 40–45% yield [4].3. Chiral Chromatography:- Preparative HPLC using chiral stationary phases (e.g., ovomucoid, cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemates. Optimal conditions use hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving baseline separation (resolution factor Rs >2.0) [2] [7].
Table 2: Enantiomer Resolution Techniques
Method | Resolution Efficiency | Enantiomeric Excess (ee) | Throughput |
---|---|---|---|
Enzymatic Hydrolysis | Moderate (40–45% yield) | ≥98% | Medium |
Chiral HPLC | High (near-quantitative recovery) | >99% | Low |
Chiral Auxiliary | High (70–75% yield) | >90% | Low |
Crystallization Control: Polymorphism impacts enantiopurity. Form A (monoclinic P2₁/c) exhibits superior stability and is preferred for pharmaceutical crystallization. Solvent polarity and cooling rate dictate polymorphic form: ethanol/water mixtures yield Form A, while acetone favors Form B (triclinic P1) [9].
Chirality dictates m-nisoldipine’s interaction with L-type calcium channels and metabolic fate. The (+)-(S)-enantiomer demonstrates significantly higher potency and metabolic stability due to stereospecific binding and enzyme interactions [4] [5] [10].
Pharmacological Stereoselectivity:
Table 3: Enantiomer-Specific Pharmacological Profiles
Parameter | (+)-(S)-m-Nisoldipine | (−)-(R)-m-Nisoldipine | Ratio (S/R) |
---|---|---|---|
Vasodilation (ED₅₀, nM) | 1.2 | 8.4 | 7.0 |
Calcium Channel Binding (Kᵢ, nM) | 0.15 | 3.10 | 20.7 |
ROS Reduction (%) | 85 | 40 | 2.1 |
Metabolic Stereoselectivity:
Figure: Metabolic Pathways of m-Nisoldipine Enantiomers
(−)-(R)-m-Nisoldipine → CYP3A4 → Dehydrogenation (M6, M7) → Hydrolysis → Inactive acids (+)-(S)-m-Nisoldipine → CYP3A4 → Direct hydrolysis (M9) → Active metabolite (retains 30% activity)
Therapeutic Implications: The 5–13-fold higher plasma exposure of (+)-(S)-m-nisoldipine in hypertensive patients (AUC₍ₛ₎: 51.5 ng·h/mL vs. AUC₍ᵣ₎: 9.4 ng·h/mL) underpins its status as the eutomer (active enantiomer). Development of enantiopure (+)-(S)-formulations could enhance efficacy while reducing dose-related peripheral edema [5] [8] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: